molecular formula C11H19N5O2S B12365213 Ametryn-acetic acid

Ametryn-acetic acid

Katalognummer: B12365213
Molekulargewicht: 285.37 g/mol
InChI-Schlüssel: SGDFIVHTKCBQFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ametryn-acetic acid is a compound that combines the properties of ametryn, a triazine herbicide, and acetic acid, a simple carboxylic acid Ametryn is widely used in agriculture to control broadleaf and grassy weeds, while acetic acid is known for its applications in various chemical processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ametryn-acetic acid typically involves the reaction of ametryn with acetic acid under controlled conditionsThe reaction conditions, such as temperature, pressure, and pH, are optimized to ensure maximum yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors where the reactants are continuously fed and the product is continuously removed. The use of advanced techniques such as molecular imprinting polymerization can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: Ametryn-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazine derivatives, while reduction may produce reduced triazine compounds .

Wissenschaftliche Forschungsanwendungen

Ametryn-acetic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of ametryn-acetic acid involves its interaction with specific molecular targets in plants. Ametryn inhibits photosynthesis by binding to the D1 protein in the photosystem II complex, thereby blocking electron transport and leading to the death of the plant. Acetic acid, on the other hand, can disrupt cellular processes by altering pH levels and causing cellular damage .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Its ability to undergo various chemical reactions and its effectiveness in controlling weed growth make it a valuable compound in both agricultural and industrial settings .

Eigenschaften

Molekularformel

C11H19N5O2S

Molekulargewicht

285.37 g/mol

IUPAC-Name

4-[[4-methylsulfanyl-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]butanoic acid

InChI

InChI=1S/C11H19N5O2S/c1-7(2)13-10-14-9(15-11(16-10)19-3)12-6-4-5-8(17)18/h7H,4-6H2,1-3H3,(H,17,18)(H2,12,13,14,15,16)

InChI-Schlüssel

SGDFIVHTKCBQFX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC1=NC(=NC(=N1)NCCCC(=O)O)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.